molecular formula C9H9N3OS2 B1429681 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine CAS No. 1344060-98-5

3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine

Cat. No. B1429681
M. Wt: 239.3 g/mol
InChI Key: WNFFFONJICITAI-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” is a derivative of the 1,3,4-thiadiazole class of compounds . Compounds in this class are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

While specific synthesis information for “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” was not found, a similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide, was synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Pharmacological Significance

Compounds containing the thiadiazole core, similar to 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine, have shown promising pharmacological potential. This includes antimicrobial, anti-inflammatory, antitumor, and antiviral activities. The thiadiazole scaffold is recognized for its wide possibility for chemical modifications, leading to diverse pharmacological activities. Such versatility makes thiadiazole derivatives crucial in medicinal chemistry for the development of new therapeutic agents. The analysis of the biological activity of thiadiazole-based compounds confirms their significant pharmacological potential, which can serve as a foundation for further in-depth studies in medicine (Lelyukh, 2019).

Environmental Applications

The review on contamination and removal techniques for sulfamethoxazole, a compound structurally distinct but contextually relevant for its environmental persistence, discusses various removal technologies. These include adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs). Such methods are also pertinent to the removal of related organic pollutants, indicating the broader environmental implications of research on compounds like 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine. The sustainable development of these technologies focuses on feasibility and cost, essential for economic industrialization (Prasannamedha & Kumar, 2020).

Organic Synthesis and Chemical Reactivity

The thiadiazole ring system is a subject of interest in organic synthesis due to its potential to participate in various chemical reactions, leading to a wide range of heterocyclic compounds. This includes the synthesis of thiazolidines, thiadiazolotriazines, and other sulfur-containing heterocycles, which are intermediates for designing novel biologically active compounds. Such research underscores the importance of thiadiazole derivatives in synthesizing new drug-like molecules, demonstrating the scaffold's versatility and potential for creating diverse chemical entities (Abdel-Wahab, 2017).

Future Directions

The future directions for research on “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Additionally, more research could be done to improve the synthesis methods and understand the mechanisms of action of these compounds .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-6-2-4-7(5-3-6)14-9-11-8(10)15-12-9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFFFONJICITAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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